molecular formula C7H5BrF3NO2S B1272840 4-Bromo-2-(trifluoromethyl)benzenesulfonamide CAS No. 351003-62-8

4-Bromo-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B1272840
CAS RN: 351003-62-8
M. Wt: 304.09 g/mol
InChI Key: AHFGKYBAYSEBPR-UHFFFAOYSA-N
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Description

The compound 4-Bromo-2-(trifluoromethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various applications in medicinal chemistry and as intermediates in organic synthesis. While the provided papers do not directly discuss 4-Bromo-2-(trifluoromethyl)benzenesulfonamide, they do provide insights into the structural and spectroscopic properties of related sulfonamide compounds, which can be extrapolated to understand the characteristics of the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of benzenesulfonyl chloride with an amine. For instance, 4-Fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide were synthesized by ammonolysis from corresponding benzenesulfonyl chloride . This suggests that 4-Bromo-2-(trifluoromethyl)benzenesulfonamide could potentially be synthesized through a similar pathway, using 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride and an appropriate amine.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques. For example, a related compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, was characterized by FT-IR, 1H and 13C NMR, UV–Vis, and X-ray single crystal techniques . These methods can provide detailed information about the bond lengths, bond angles, and overall geometry of the molecule, which are crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The presence of the sulfonamide group allows for interactions such as hydrogen bonding, as seen in the anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide, which displays a hydrogen-bonded ladder motif . This indicates that 4-Bromo-2-(trifluoromethyl)benzenesulfonamide may also engage in hydrogen bonding, affecting its solubility and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the crystal structure, vibrational frequencies, NMR chemical shifts, and absorption wavelengths of a sulfonamide compound were determined experimentally and compared with theoretical calculations . These properties are essential for predicting the behavior of the compound under different conditions and for designing compounds with desired characteristics.

Scientific Research Applications

1. Photodynamic Therapy and Photophysical Properties

  • 4-Bromo-2-(trifluoromethyl)benzenesulfonamide derivatives have been synthesized and characterized for their photophysical properties, showing potential as Type II photosensitizers in cancer treatment through photodynamic therapy. These derivatives demonstrate good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them valuable in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

2. Catalyst-Free Bromoamidation

  • The compound has been used in a catalyst-free and metal-free bromoamidation of unactivated olefins. This methodology, utilizing 4-(Trifluoromethyl)benzenesulfonamide, applies to both cyclic and aliphatic olefins, offering a practical approach in organic synthesis (Yu, Chen, Cheng, & Yeung, 2015).

3. Efficient Synthesis Processes

  • Efficient synthesis processes involving 4-Bromo-2-(trifluoromethyl)benzenesulfonamide have been developed. These processes demonstrate improvements in reaction time, conditions, and purification methods, showing its utility in chemical synthesis and production (Wu, Gao, Chen, Su, & Zhang, 2013).

4. Photocatalytic Applications

  • Studies have also explored the use of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide derivatives in photocatalytic applications. These derivatives exhibit properties suitable for photocatalysis, potentially contributing to environmental and industrial applications (Öncül, Öztürk, & Pişkin, 2021).

5. Molecular Structure Analysis

  • Extensive research has been conducted on the molecular structures of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide and its derivatives. Such studies include spectroscopic analysis, crystallography, and theoretical calculations, contributing to a deeper understanding of its chemical properties and potential applications (Gul et al., 2016).

Safety and Hazards

This compound should be handled with care. Avoid breathing dust, mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFGKYBAYSEBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380899
Record name 4-bromo-2-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)benzenesulfonamide

CAS RN

351003-62-8
Record name 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-2-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(trifluoromethyl)benzene-1-sulfonamide
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